N-Desacetyl Lacosamide HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

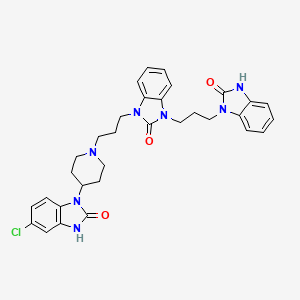

N-Desacetyl Lacosamide Hydrochloride, also known as Lacosamide EP Impurity D, is a chemical compound with the molecular formula C11H17ClN2O2 . It is an impurity standard used in scientific research .

Synthesis Analysis

The synthesis of Lacosamide, the parent drug of N-Desacetyl Lacosamide HCl, has been studied extensively. . The 4-phosphate was used for the successful synthesis of Lacosamide with high chemical and chiral purities .

Molecular Structure Analysis

The molecular formula of this compound is C11H16N2O2. HCl, and its molecular weight is 208.26 36.46 .

Aplicaciones Científicas De Investigación

Epilepsy Treatment

Lacosamide is approved as an adjunctive therapy for the management of partial-onset seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency when used alongside other antiepileptic drugs (AEDs). Its tolerability profile is generally favorable, with the most common adverse reactions being mild to moderate in severity, such as dizziness and headache. The therapeutic effectiveness of Lacosamide has been sustained over long-term treatment periods of up to 8 years, showcasing its potential as a reliable adjunctive therapy in epilepsy management (Hoy, 2013; Hoy, 2018).

Neuropathic Pain

Lacosamide has been investigated for its analgesic properties, particularly in the context of neuropathic pain. Despite the promising preclinical data, the human clinical trials, especially those focusing on painful diabetic neuropathy, have concluded that the extent of pain relief provided by Lacosamide does not warrant its approval for this indication. Nonetheless, the possibility of its utility for other types of neuropathic conditions remains a subject of interest, suggesting a potential area for further research and application (McCleane, 2010).

Pharmacoresistant Epilepsy

Lacosamide's profile suggests its usefulness for patients with pharmacoresistant epilepsy. Its favorable pharmacokinetic profile, including the lack of significant drug interactions and its mechanism of selectively targeting neuronal hyperactivity, positions Lacosamide as a valuable option for managing difficult-to-treat seizures. The efficacy and safety of Lacosamide have been validated in both adult and pediatric populations, underscoring its role in the broader antiepileptic pharmacotherapy landscape (Verrotti et al., 2012).

Synthesis and Chemical Studies

Research into the synthesis of Lacosamide, which could extend to its derivatives such as N-Desacetyl Lacosamide HCl, highlights the progress in developing efficient synthesis methods. Both total synthesis and semi-synthesis approaches have been explored, with ongoing efforts to optimize these processes for industrial-scale production. This research not only contributes to understanding the chemical properties of Lacosamide but also opens pathways for investigating its metabolites and derivatives (Dingqian, 2013).

Mecanismo De Acción

Target of Action

“N-Desacetyl Lacosamide HCl”, also known as Lacosamide, primarily targets the voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and conduction of action potentials, which are essential for the normal functioning of the nervous system .

Mode of Action

Lacosamide exhibits a unique mode of action. Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide selectively enhances the slow inactivation of sodium channels . This interaction with sodium channels is stereoselective . By enhancing slow inactivation, Lacosamide stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .

Biochemical Pathways

The enhanced slow inactivation of sodium channels by Lacosamide results in the stabilization of hyperexcitable neuronal membranes . This stabilization inhibits repetitive neuronal firing, reducing the long-term availability of these channels without affecting their physiological function .

Pharmacokinetics

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The pharmacokinetic profile of Lacosamide is consistent in healthy subjects and across different patient populations . Lacosamide elimination from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The result of Lacosamide’s action is the stabilization of hyperexcitable neuronal membranes, leading to the inhibition of repetitive neuronal firing . This action helps to control seizures in conditions like epilepsy .

Action Environment

Its pharmacokinetics can be affected in patients with renal or hepatic impairment . Therefore, care should be taken when using Lacosamide in such patients .

Safety and Hazards

The safety data sheet for Hydrochloric acid, a component of N-Desacetyl Lacosamide HCl, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Lacosamide, the parent drug of N-Desacetyl Lacosamide HCl, has been found to be efficacious and well-tolerated in adults with refractory epilepsy . The pooled 50% responder rate and seizure-free rate were 48% and 9% in all studies, respectively . These results suggest that Lacosamide adjunctive therapy, even with long-term treatment, could be a promising direction for future research .

Análisis Bioquímico

Biochemical Properties

N-Desacetyl Lacosamide HCl plays a significant role in biochemical reactions, particularly those involving sodium channels. Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances sodium channel slow inactivation . This interaction with sodium channels is crucial for its function and therapeutic effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its primary mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically sodium channels. By selectively enhancing sodium channel slow inactivation, it stabilizes hyperexcitable neuronal membranes and inhibits neuronal firing . This mechanism does not affect the physiological function of the cells, making this compound a unique compound in its class.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are consistent and predictable. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Lacosamide, its parent compound, have shown it to be efficacious in animal models of neuropathic pain .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is moderately metabolized in the liver, by demethylation, to O-desmethyl lacosamide (30%) and to other unidentified metabolites (30%) .

Subcellular Localization

Considering its mechanism of action on sodium channels, it is likely to be localized in areas where these channels are abundant, such as the neuronal membranes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-Desacetyl Lacosamide HCl can be achieved by the hydrolysis of Lacosamide HCl using a base catalyst followed by the removal of the acetyl group from the resulting N-desacetyl Lacosamide.", "Starting Materials": [ "Lacosamide HCl", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ethanol", "Water" ], "Reaction": [ { "Step 1": "Dissolve Lacosamide HCl in ethanol and water mixture" }, { "Step 2": "Add sodium hydroxide to the mixture to adjust the pH to 10-11" }, { "Step 3": "Stir the mixture at room temperature for 2-3 hours" }, { "Step 4": "Acidify the mixture with hydrochloric acid to pH 3-4" }, { "Step 5": "Extract the resulting N-Desacetyl Lacosamide with ethyl acetate" }, { "Step 6": "Dry the organic layer with anhydrous sodium sulfate" }, { "Step 7": "Concentrate the organic layer under reduced pressure to obtain N-Desacetyl Lacosamide as a solid" }, { "Step 8": "Purify the solid by recrystallization from a suitable solvent" }, { "Step 9": "Convert N-Desacetyl Lacosamide to its hydrochloride salt by reacting it with hydrochloric acid in ethanol" }, { "Step 10": "Filter the resulting N-Desacetyl Lacosamide HCl and dry it under vacuum" } ] } | |

Número CAS |

1322062-76-9 |

Fórmula molecular |

C11H17ClN2O2 |

Peso molecular |

244.72 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2-Amino-N-benzyl-3-methoxy-propionamide HCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

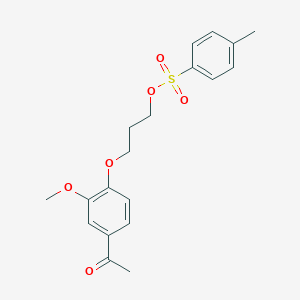

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)

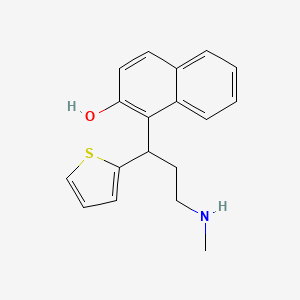

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)

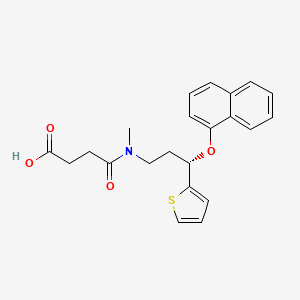

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)